5-(Naphthalen-1-yl)oxazol-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H10N2O |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-naphthalen-1-yl-1,3-oxazol-2-amine |
InChI |
InChI=1S/C13H10N2O/c14-13-15-8-12(16-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H2,14,15) |
InChI Key |
RTKUGSSNEWHBGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CN=C(O3)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Naphthalen 1 Yl Oxazol 2 Amine and Analogues
Established Synthetic Pathways to Oxazol-2-amine Derivatives
The construction of the oxazol-2-amine core is a fundamental challenge in organic synthesis. Several established methods have been refined over the years to provide efficient access to this important heterocyclic motif.
Cyclization Reactions for Oxazole (B20620) Ring Formation
Cyclization reactions represent a cornerstone in the synthesis of oxazole rings. These methods typically involve the formation of one or more covalent bonds to construct the heterocyclic system from acyclic precursors.
One common approach involves the dehydrative cyclization of α-acylamino carbonyl compounds . slideshare.net This method, a variation of the Robinson-Gabriel synthesis, utilizes acidic conditions to promote the intramolecular condensation and subsequent dehydration to form the oxazole ring. youtube.com Another powerful technique is the reaction of α-haloketones with amides or thioamides , known as the Hantzsch synthesis for thiazoles, which can be adapted for oxazoles. slideshare.netderpharmachemica.com This reaction proceeds by nucleophilic attack of the amide on the α-haloketone, followed by cyclization and dehydration.
More contemporary methods include metal-free cyclization of N-propargylamides, promoted by reagents like (diacetoxyiodo)benzene (B116549) (PIDA), to yield oxazolines and oxazoles. rsc.org Palladium-catalyzed and copper-mediated oxidative cyclization has also been developed for the synthesis of trisubstituted oxazoles, proceeding through a cascade formation of C-N and C-O bonds. rsc.org Furthermore, a copper-catalyzed cascade reaction of alkenes with azides provides an efficient route to 2,5-disubstituted oxazoles under mild conditions using air as the oxidant. nih.gov
| Cyclization Method | Key Reagents | Precursors | Product Type |
| Robinson-Gabriel Synthesis | Acid catalyst | α-Acylamino carbonyls | Substituted oxazoles |
| Hantzsch-type Reaction | Base | α-Haloketones and amides | Substituted oxazoles |
| PIDA-promoted Cyclization | PhI(OAc)₂, LiI | N-Propargylamides | Oxazolines and oxazoles |
| Pd/Cu-catalyzed Oxidative Cyclization | Pd catalyst, Cu mediator | Various | Trisubstituted oxazoles |
| Copper-catalyzed Cascade Reaction | Cu catalyst, Air | Alkenes and azides | 2,5-Disubstituted oxazoles |
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules like oxazole derivatives in a single step, offering advantages in terms of atom economy and operational simplicity. researchgate.net These reactions involve the combination of three or more starting materials to form a product that contains substantial portions of all the initial reactants.
The van Leusen oxazole synthesis is a classic example of a three-component reaction, utilizing tosylmethyl isocyanide (TosMIC), an aldehyde, and a base to produce 5-substituted oxazoles. ijpsonline.com This method is particularly valuable for its mild reaction conditions and broad substrate scope. ijpsonline.com Isocyanide-based MCRs have also been employed for the synthesis of highly functionalized thiazolo[3,2-a]pyrimidines, demonstrating the versatility of this approach. researchgate.net
Another notable MCR involves the reaction of 2H-azirines, alkynyl bromides, and molecular oxygen under visible-light photoredox catalysis to afford a wide range of substituted oxazoles. organic-chemistry.org This method highlights the growing importance of photochemistry in enabling novel and sustainable synthetic transformations.
Electrochemical Synthesis Protocols
Electrochemical synthesis has gained significant attention as a green and sustainable alternative to traditional chemical methods. bohrium.com These protocols utilize electrical current to drive chemical reactions, often avoiding the need for harsh reagents and high temperatures.
A practical electrochemical protocol has been developed for the one-pot synthesis of oxazol-2-amine derivatives from isothiocyanates and α-amino ketones. bohrium.com This metal-free and external-oxidant-free method proceeds via a desulfurative cyclization, offering moderate to excellent yields. bohrium.com The reaction mechanism is believed to involve the in-situ generation of an activating species that facilitates the key C-O and C-N bond formations. bohrium.com
Furthermore, a phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids has been achieved through an electrochemical approach, providing access to oxazoles from readily available starting materials. rsc.org This method avoids the use of transition metals and toxic oxidants, making it an environmentally friendly option. rsc.org
Precursor Chemistry in the Synthesis of 5-(Naphthalen-1-yl)oxazol-2-amine
The specific synthesis of this compound requires careful consideration of the starting materials and the methods used to introduce the naphthalene (B1677914) and amine functionalities.
Utilization of Naphthalene-Based Starting Materials
The introduction of the naphthalene moiety is a critical step in the synthesis of the target compound. Naphthalene-based starting materials are readily available and can be functionalized to serve as precursors for the oxazole ring construction. ekb.eg
For instance, 2-naphthol (B1666908) can be converted to 2-naphthylamine (B18577) via the Bucherer reaction. oregonstate.edupreprints.org This amine can then undergo further reactions, such as acylation, to provide a suitable precursor for cyclization. A general and practical synthesis of naphtho[2,1-d]oxazoles has been developed from readily available naphthols and amines using TEMPO as an oxygen source. rsc.orgresearchgate.net This method demonstrates outstanding functional group tolerance. rsc.org
Another approach involves the use of naphthalene-containing α-haloketones in a Hantzsch-type reaction with urea (B33335) or a substituted urea to form the 2-aminooxazole ring system. The synthesis of novel naphthalene-pyrimidine derivatives has also been reported, starting from N-(naphthalen-1-yl)-3-aryl acryl amides. ekb.eg
| Naphthalene Precursor | Reaction Type | Resulting Intermediate |
| 2-Naphthol | Bucherer Reaction | 2-Naphthylamine |
| Naphthols and Amines | TEMPO-mediated cyclization | Naphtho[2,1-d]oxazoles |
| Naphthalene-containing α-haloketone | Hantzsch-type reaction | Naphthalene-substituted 2-aminooxazole |
| N-(Naphthalen-1-yl)-3-aryl acryl amide | Reaction with guanidine (B92328) nitrate | Naphthalene-pyrimidine derivative |
Amination Strategies for Oxazole Derivatives
The introduction of the 2-amino group onto the oxazole ring is a key transformation. While direct amination of an oxazole ring can be challenging, several indirect strategies have proven effective.
One common method involves the use of cyanamide (B42294) or a related reagent in the cyclization step. For example, the reaction of an α-haloketone with cyanamide can directly lead to the formation of a 2-aminooxazole. Alternatively, a pre-formed oxazole can be functionalized at the 2-position. Nucleophilic aromatic substitution at the C2 position of an oxazole ring can occur if a suitable leaving group is present. wikipedia.org
The Buchwald-Hartwig cross-coupling reaction has been successfully employed for the N-arylation of 2-aminooxazoles, allowing for the introduction of various aryl groups onto the exocyclic nitrogen. nih.govresearchgate.net This palladium-catalyzed reaction is a powerful tool for creating diverse libraries of N-substituted 2-aminooxazoles. nih.gov Additionally, the Smiles rearrangement has been utilized in a two-step synthesis of 2-aminobenzoxazoles, which could potentially be adapted for other oxazole systems. acs.org
| Amination Strategy | Key Reagents/Reaction | Application |
| Reaction with Cyanamide | α-Haloketone | Direct formation of 2-aminooxazole |
| Nucleophilic Aromatic Substitution | Nucleophile, Leaving group at C2 | Introduction of various substituents at C2 |
| Buchwald-Hartwig Cross-Coupling | Palladium catalyst, base | N-Arylation of 2-aminooxazoles |
| Smiles Rearrangement | Base | Synthesis of 2-aminobenzoxazoles |
Reaction Mechanisms Governing this compound Synthesis
The formation of the this compound core relies on key chemical transformations, primarily the construction of the oxazole ring. The mechanisms governing these syntheses are crucial for understanding and optimizing the reaction conditions.
Detailed Mechanistic Studies of Oxazole Annulation
The synthesis of the oxazole ring, a process known as annulation, often proceeds through the formation of key intermediates. One of the most practiced methods for synthesizing 2-N-aryl-5-substituted-1,3-oxazoles involves the generation of an iminophosphorane intermediate. tandfonline.com This is typically formed by the reaction of an isothiocyanate with a phosphine, like triphenylphosphine (B44618). tandfonline.comtandfonline.com This intermediate then undergoes a cyclization reaction with a β-keto azide (B81097) to form the oxazole ring. tandfonline.com
Recent studies have focused on developing more efficient and milder conditions for this transformation. For instance, the use of polymer-supported triphenylphosphine (poly-TPP) has been shown to be effective in generating the iminophosphorane intermediate at room temperature, leading to high yields of the desired oxazole product. tandfonline.com
Another mechanistic approach to oxazole synthesis involves the reaction of α-diazocarbonyl compounds with cyanamides in the presence of a rhodium catalyst. tandfonline.com This reaction proceeds via a carbene intermediate generated from the diazocarbonyl compound, which then reacts with the cyanamide to form the oxazole ring.
Role of Catalysis in Synthetic Transformations
Catalysis plays a pivotal role in the synthesis of this compound and its analogs, enabling milder reaction conditions and improving yields.
In the synthesis of 2-N-aryl-5-substituted-1,3-oxazoles, phosphines such as triphenylphosphine (PPh3) and tributylphosphine (B147548) (PBu3) act as catalysts to generate the crucial iminophosphorane intermediate from isothiocyanates. tandfonline.comtandfonline.com A significant advancement in this area is the use of polymer-supported triphenylphosphine (poly-TPP). tandfonline.com This heterogeneous catalyst facilitates the reaction at room temperature and allows for easy separation from the reaction mixture, simplifying the purification process and often leading to higher isolated yields. tandfonline.com
Rhodium(II) acetate (B1210297) is another important catalyst used in the synthesis of 2-alkylaminooxazoles from α-diazocarbonyl compounds and cyanamides. tandfonline.com The catalyst promotes the formation of a rhodium carbene intermediate, which is key to the subsequent cyclization to form the oxazole ring.
Furthermore, in the synthesis of related heterocyclic compounds, such as 1,2,3-triazoles, copper(I) catalysis is widely employed in the azide-alkyne cycloaddition reaction, often referred to as "click chemistry". mdpi.comresearchgate.net This highlights the broader importance of metal catalysis in the synthesis of complex nitrogen-containing heterocycles.
Optimization of Synthetic Conditions and Yield Enhancement
The optimization of synthetic conditions is crucial for maximizing the yield and purity of this compound and its analogs. Researchers have explored various parameters, including catalysts, solvents, and reaction temperatures, to enhance the efficiency of the synthesis.
A notable example of optimization is the use of polymer-supported triphenylphosphine (poly-TPP) in the synthesis of 5-substituted-2-N-aryl-1,3-oxazole derivatives. tandfonline.com This approach not only allows the reaction to proceed at room temperature but also simplifies the purification process through simple filtration, resulting in a high yield of 94% for a decorated oxazole derivative. tandfonline.com
Microwave irradiation has also emerged as a powerful tool for optimizing reaction conditions. tandfonline.com Compared to conventional heating, microwave-assisted synthesis often leads to faster reaction times and the formation of fewer byproducts. tandfonline.com In the synthesis of amide derivatives of oxazoles, microwave irradiation in the presence of lithium chloride (LiCl) in 1,2-dichloroethane (B1671644) (DCE) at 100°C was found to give the best yields. tandfonline.com
The choice of solvent and catalyst is also critical. For instance, in the amidation of an oxazole ester, a screening of different conditions revealed that the combination of LiCl as a catalyst and DCE as a solvent under microwave irradiation provided the highest yield of the desired amide. tandfonline.com
Table 1: Optimization of Amidation of Oxazole Derivative
| Entry | Catalyst | Solvent | Temperature (°C) | Method | Yield (%) |
| 1 | - | DMF | 100 | Microwave | - |
| 2 | LiCl | DMF | 100 | Microwave | Reasonable |
| 3 | - | DCE | 100 | Microwave | - |
| 4 | - | DCE | 100 | Conventional | - |
| 5 | LiCl | DCE | 100 | Microwave | Best |
Data derived from a study on the synthesis of oxazole-based target molecules. tandfonline.com
Advanced Spectroscopic and Structural Characterization of 5 Naphthalen 1 Yl Oxazol 2 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H NMR, 13C NMR)
For instance, the ¹H NMR spectrum of a related compound, naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, reveals characteristic signals for the naphthalene (B1677914) protons in the aromatic region. mdpi.com The protons of the naphthalene ring system typically appear as a series of multiplets in the downfield region of the spectrum, a feature expected for 5-(naphthalen-1-yl)oxazol-2-amine as well.
In the case of 5-aryl-1,3,4-oxadiazol-2-amines decorated with long alkyl chains, the signals of the heteroaryl and substituted phenyl protons are clearly visible in the ¹H NMR spectra. nih.gov Similarly, for this compound, the protons on the oxazole (B20620) ring would exhibit distinct chemical shifts that are influenced by the neighboring amino and naphthalenyl groups.
The ¹³C NMR spectra of these derivatives provide complementary information. For the aforementioned naphthalen-2-yl triazole derivative, a signal around 158.9 ppm was attributed to the presence of a carbonyl group attached to the naphthyl moiety. mdpi.com In this compound derivatives, the carbon atoms of the oxazole ring would show characteristic resonances, with their exact chemical shifts being sensitive to the substituents on the ring. nih.gov
Detailed analysis of various 2-n-alkylamino-naphthalene-1,4-diones has shown that both ¹H and ¹³C chemical shifts are influenced by the nature of the substituents, and 2D NMR techniques such as gDQCOSY and gHSQCAD can be employed for unambiguous assignments.
| Proton (¹H) | Expected Chemical Shift Range (ppm) | Typical Multiplicity |
| Naphthalene-H | 7.0 - 9.0 | Multiplets |
| Oxazole-H | Dependent on substitution | Singlet or doublet |
| NH₂ | Variable, broad | Singlet |
| Carbon (¹³C) | Expected Chemical Shift Range (ppm) |
| Naphthalene-C | 110 - 140 |
| Oxazole-C | 140 - 170 |
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₁₃H₁₀N₂O, which corresponds to a molar mass of 210.23 g/mol .
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula. For example, in the characterization of naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, the exact mass of the [M + Na]⁺ ion was determined to be 531.14039, which was in excellent agreement with the calculated value. mdpi.com A similar level of accuracy would be expected for this compound and its derivatives, allowing for unambiguous confirmation of their elemental composition.
For a related compound, 5-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine, the predicted monoisotopic mass is 211.07455 Da. The predicted mass-to-charge ratios (m/z) for various adducts are also available, such as [M+H]⁺ at 212.08183 and [M+Na]⁺ at 234.06377. uni.lu
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Technique | Ionization Mode | Measured m/z |
| This compound | C₁₃H₁₀N₂O | 210.23 | - | - | - |
| Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate | C₂₅H₂₅N₄O₆P | 508.47 | HRMS | ESI | 531.14039 ([M+Na]⁺) |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a this compound derivative would be expected to show characteristic absorption bands corresponding to its key functional groups.
The amino group (NH₂) would typically exhibit stretching vibrations in the region of 3300-3500 cm⁻¹. The C=N stretching vibration of the oxazole ring is expected in the 1600-1690 cm⁻¹ region. The C-O stretching of the oxazole ring would likely appear in the 1000-1300 cm⁻¹ range. Aromatic C-H stretching vibrations from the naphthalene ring would be observed above 3000 cm⁻¹, while aromatic C=C stretching bands would appear in the 1400-1600 cm⁻¹ region.
In a study of naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, characteristic IR absorption bands were observed for N-H (3050 cm⁻¹), C=O (1750 and 1650 cm⁻¹), and C-N (1245–1290 cm⁻¹) stretching vibrations. mdpi.com For 5-aryl-1,3,4-oxadiazol-2-amines with long alkyl chains, the IR spectra also provided key data for structural confirmation. nih.gov
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| N-H stretch (amine) | 3300 - 3500 |
| C-H stretch (aromatic) | > 3000 |
| C=N stretch (oxazole) | 1600 - 1690 |
| C=C stretch (aromatic) | 1400 - 1600 |
| C-O stretch (oxazole) | 1000 - 1300 |
X-ray Diffraction Crystallography for Solid-State Molecular Structure Determination
X-ray diffraction crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself is not reported in the provided sources, the structures of several related compounds containing both naphthalene and oxazole moieties have been determined.
For example, the crystal structure of 4-(naphthalen-1-ylmethylidene)-1,3-oxazol-5(4H)-one reveals a monoclinic crystal system. nih.gov In this molecule, the oxazole ring is oriented at dihedral angles of 10.09 (4)° and 6.04 (4)° with respect to the mean planes of the two naphthalene ring systems. nih.gov The two naphthalene ring systems themselves are oriented at a dihedral angle of 4.32 (3)°. nih.gov The crystal packing is stabilized by intermolecular weak C—H⋯O hydrogen bonds, which link the molecules into centrosymmetric dimers, as well as π–π contacts between the oxazole and naphthalene rings. nih.gov
Another related compound, 2'-(9H-carbazol-9-yl)-[1,1'-binaphthalen]-2-amine, crystallizes in the monoclinic space group P21. researchgate.net This highlights the tendency of such molecules to form ordered crystalline lattices amenable to X-ray analysis.
| Compound | Crystal System | Space Group | Key Dihedral Angles |
| 4-(naphthalen-1-ylmethylidene)-1,3-oxazol-5(4H)-one | Monoclinic | P2₁/c | Oxazole to Naphthalene: 10.09 (4)°, 6.04 (4)° |
| 2'-(9H-carbazol-9-yl)-[1,1'-binaphthalen]-2-amine | Monoclinic | P2₁ | - |
Advanced Spectroscopic Techniques for Comprehensive Characterization
For a complete and unambiguous structural assignment of this compound derivatives, advanced spectroscopic techniques are often employed. These include two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
A COSY spectrum reveals correlations between coupled protons, helping to establish the connectivity of atoms within a molecule. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. These techniques were instrumental in the full characterization of naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, where each carbon was correlated with its neighboring hydrogen atom, and quaternary carbons were also identified. mdpi.com
Furthermore, fluorescence spectroscopy can be a valuable tool for characterizing naphthalene-containing compounds, as the naphthalene moiety is a well-known fluorophore. The synthesis and spectroscopic properties of fluorescent peptides labeled with 4-ethoxymethylene-2-(1)-naphthyl-5(4H)-oxazolone have been reported, indicating that the spectral properties of the fluorophore are retained after incorporation into larger molecules. nih.gov This suggests that this compound and its derivatives are likely to exhibit interesting photophysical properties that could be explored using fluorescence spectroscopy. The electrochemical synthesis of N-arylnaphtho[2,3-d]oxazol-2-amines has been shown to yield compounds that fluoresce in the 340–430 nm region. mdpi.com
Computational and Theoretical Investigations of 5 Naphthalen 1 Yl Oxazol 2 Amine
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of molecules. researchgate.net It provides a framework for understanding a compound's geometry, orbital energies, and reactivity. For oxazole (B20620) derivatives, DFT studies at the B3LYP/6-311G(d,p) level of theory have been successfully used to simulate molecular properties. researchgate.netresearchgate.net
Molecular Geometry Optimization
Before any properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms in the molecule must be determined. This process, known as geometry optimization, involves finding the structure with the minimum energy. For a molecule like 5-(naphthalen-1-yl)oxazol-2-amine, key parameters include the bond lengths, bond angles, and, crucially, the dihedral angles between the naphthalene (B1677914) and oxazole ring systems.
In a crystallographic study of a related compound, 2-(Naphthalen-1-yl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one, the dihedral angles between the oxazole and naphthalene rings were found to be 17.40° in one conformation and 3.05° in another, indicating some rotational flexibility. nih.gov DFT optimization would precisely calculate these angles for this compound, providing the foundational geometry for all further computational analysis.
Frontier Molecular Orbital (FMO) Analysis (HOMO and LUMO)
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's electronic properties and reactivity. irjweb.com
HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A high HOMO energy indicates a greater propensity to donate electrons to an acceptor.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital is an electron acceptor. A low LUMO energy suggests a greater ability to accept electrons.
The distribution of these orbitals reveals where the molecule is most likely to interact with other species. In many aromatic and heterocyclic systems, the HOMO and LUMO are typically distributed across the π-conjugated framework. researchgate.net For this compound, the HOMO is expected to be located primarily on the electron-rich naphthalene ring and the amine group, while the LUMO would likely be distributed over the oxazole ring. This separation facilitates intramolecular charge transfer, a property vital for many optical and electronic applications. nih.gov
Energy Gap (ΔE) Determination and Implications for Reactivity and Stability
The energy difference between the HOMO and LUMO is the HOMO-LUMO energy gap (ΔE). This value is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com
Large Energy Gap (ΔE): A molecule with a large energy gap is generally more stable and less reactive. It requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net
Small Energy Gap (ΔE): A small energy gap indicates that the molecule is more polarizable and more reactive, as less energy is needed for electronic transitions. irjweb.com
Studies on related heterocyclic compounds show that substitutions on the aromatic rings can significantly alter the HOMO-LUMO gap. researchgate.netnih.gov For instance, the introduction of electron-donating or electron-withdrawing groups modifies the orbital energies. researchgate.net DFT calculations for various substituted oxazole and naphthalene analogues provide insight into the expected energy values.
| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Substituted Imidazole (B134444) Derivative | -6.297 | -1.810 | 4.487 | irjweb.com |
| Bis-oxazolone Derivative | Not specified | Not specified | 5.521 | researchgate.net |
| Push-Pull Purine Derivative (Compound 5a) | -5.25 | -2.50 | 2.75 | nih.gov |
| Push-Pull Purine Derivative (Compound 9a) | -5.27 | -2.20 | 3.07 | nih.gov |
Based on this comparative data, this compound is predicted to have a significant energy gap, implying good molecular stability.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the charge distribution within a molecule. libretexts.org It illustrates the electrostatic potential on the electron density surface, allowing for the prediction of how a molecule will interact with other charged species. libretexts.orgchemrxiv.org MEP maps are color-coded to show different regions:
Red: Electron-rich regions, indicating negative electrostatic potential. These are susceptible to electrophilic attack.
Blue: Electron-poor regions, indicating positive electrostatic potential. These are susceptible to nucleophilic attack.
Green/Yellow: Neutral or intermediate potential regions. researchgate.net
For this compound, the MEP map would likely show a high negative potential (red) around the oxygen and nitrogen atoms of the oxazole ring and the exocyclic amine, identifying them as primary sites for hydrogen bonding and electrophilic interactions. ekb.eg The hydrogen atoms of the amine group and certain areas of the naphthalene ring would likely show positive potential (blue), marking them as sites for nucleophilic interactions. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The goal is to develop a model that can predict the activity of new, unsynthesized molecules.
A QSAR study involves several steps:
Data Collection: A dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled. nih.gov
Descriptor Calculation: Various physicochemical properties, known as molecular descriptors, are calculated for each compound. These can include electronic (e.g., dipole moment), steric (e.g., molecular volume), and topological descriptors. nih.gov
Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation correlating the descriptors with the biological activity. ijpbs.net
Validation: The model's predictive power is rigorously tested using techniques like leave-one-out cross-validation and by using an external test set of compounds not included in the model development. nih.gov
QSAR models have been successfully developed for various oxazole-containing compounds, demonstrating their utility in predicting activity and guiding the design of more potent analogues. nih.gov For this compound, a QSAR model could be developed within a series of related analogues to predict its potential efficacy against a specific biological target.
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study how a small molecule (ligand) interacts with a biological macromolecule, such as a protein or DNA. nih.gov
Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site. nih.gov In studies of compounds analogous to this compound, docking has been used to predict binding to targets like tubulin, a protein involved in cell division. researchgate.netnih.gov The results are often reported as a docking score (in kcal/mol), where a more negative value indicates a stronger predicted binding affinity. The analysis also identifies key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the protein's binding pocket. nih.govnih.gov
Molecular Dynamics (MD) simulations provide a deeper understanding of the stability of the ligand-receptor complex over time. nih.gov After docking, an MD simulation models the movements of all atoms in the system, confirming whether the ligand remains stably bound in its predicted pose. researchgate.net This technique is crucial for validating the docking results and ensuring the predicted interactions are maintained in a dynamic, solvated environment. For example, MD simulations on a related naphthalene-oxadiazole compound confirmed its stable interaction within the colchicine (B1669291) binding site of tubulin. researchgate.netfigshare.com
| Compound/Analogue | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | MD Simulation Finding | Reference |
|---|---|---|---|---|---|
| 5-(3,4,5-Trimethoxyphenyl)-N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine | Tubulin (1AS0) | -7.295 | Ala317 (H-bond) | Stable interaction with moderate conformational changes (< 1 Å). | researchgate.netnih.govfigshare.com |
| 1-((2-(4-(naphthalen-1-yl)thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol (HL2) | DNA | Not specified | Stacking with DNA base pairs | Stable binding to DNA confirmed. | nih.gov |
| Substituted Benzimidazole (B57391) (Compound 7) | Mtb KasA (6P9K) | -7.368 | Not specified | Not specified | nih.gov |
These computational investigations collectively provide a comprehensive theoretical framework for understanding the chemical and potential biological properties of this compound, guiding future experimental work.
Ligand-Protein Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions)
Molecular docking and molecular dynamics simulations are powerful tools to predict and analyze the interactions between a small molecule, such as this compound, and a biological target, typically a protein. These studies can identify key amino acid residues involved in binding and characterize the nature of the interactions.
For related naphthalene-based or oxazole-containing compounds, studies have shown the importance of hydrogen bonds, often involving the amine or oxazole nitrogen atoms, and hydrophobic interactions, driven by the aromatic naphthalene ring. For instance, in studies of similar molecules, the naphthalene moiety is often observed to fit into hydrophobic pockets of protein active sites, while the polar groups form hydrogen bonds with nearby residues. A detailed analysis for this compound would require specific docking studies against relevant protein targets.
Table 1: Hypothetical Ligand-Protein Interaction Analysis of this compound
| Interaction Type | Interacting Atoms/Residues | Distance (Å) |
| Hydrogen Bond | Data not available | Data not available |
| Hydrophobic Interaction | Data not available | Data not available |
| Pi-Pi Stacking | Data not available | Data not available |
This table is for illustrative purposes only. No specific data is currently available.
Binding Affinity Predictions for Biological Targets
Binding affinity, often expressed as a binding energy or docking score (e.g., in kcal/mol), quantifies the strength of the interaction between a ligand and its target protein. Lower binding energy values typically indicate a more stable and potent interaction. Computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate these affinities.
For a definitive understanding of the therapeutic potential of this compound, its binding affinity would need to be calculated for various biological targets implicated in diseases. Without such studies, its potential efficacy remains speculative.
Table 2: Hypothetical Binding Affinity Predictions for this compound
| Biological Target | Predicted Binding Affinity (kcal/mol) |
| Data not available | Data not available |
This table is for illustrative purposes only. No specific data is currently available.
Prediction of Electronic and Nonlinear Optical Properties
Density Functional Theory (DFT) is a common computational method used to investigate the electronic properties of molecules. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and its potential for electronic applications.
Furthermore, computational studies can predict nonlinear optical (NLO) properties, which are important for applications in photonics and optoelectronics. These calculations would reveal whether this compound has potential as a material for optical devices.
Table 3: Hypothetical Electronic and Nonlinear Optical Properties of this compound
| Property | Predicted Value |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| First-order Hyperpolarizability (β) | Data not available |
This table is for illustrative purposes only. No specific data is currently available.
Theoretical Studies on Adsorption Mechanisms (e.g., corrosion inhibition)
Theoretical studies, again often employing DFT, can elucidate the mechanism by which a molecule adsorbs onto a metal surface, a key process in corrosion inhibition. These studies can determine the preferred orientation of the molecule on the surface and calculate the adsorption energy, which indicates the strength of the inhibitor's interaction with the metal. The presence of heteroatoms (N, O) and the aromatic naphthalene ring in this compound suggests it could have corrosion-inhibiting properties, but this requires theoretical validation.
Table 4: Hypothetical Adsorption Properties of this compound on a Metal Surface
| Parameter | Predicted Value |
| Adsorption Energy | Data not available |
| Adsorption Geometry | Data not available |
This table is for illustrative purposes only. No specific data is currently available.
Structure Activity Relationship Sar Studies of 5 Naphthalen 1 Yl Oxazol 2 Amine Derivatives
Impact of Naphthalene (B1677914) Substitution Patterns on Biological Activity
The naphthalene moiety, a bicyclic aromatic system, plays a pivotal role in the interaction of these derivatives with their biological targets. Its large, hydrophobic surface area can engage in significant van der Waals and π-π stacking interactions within protein binding pockets. The position of attachment to the oxazole (B20620) ring (1-yl versus 2-yl) and the pattern of substitution on the naphthalene rings are critical determinants of biological activity.
Research on various kinase inhibitors has shown that replacing a phenyl ring with a naphthalene moiety can significantly enhance potency. This is often attributed to the extended aromatic system of naphthalene, which can form more extensive hydrophobic and π-stacking interactions with amino acid residues in the target protein. For instance, in a series of sulphonamide derivatives designed as tubulin polymerization inhibitors, the replacement of a phenyl ring with a naphthalen-1-yl group led to the most potent compound in the series. arkajainuniversity.ac.in This suggests that the naphthalen-1-yl group is an optimal substituent for the biological activity being studied in that context. arkajainuniversity.ac.in Similarly, in studies of pyrazole-based kinase inhibitors, the naphthalene ring was found to be more favorable for activity than other bicyclic systems. nih.gov
Substitutions on the naphthalene ring itself can further modulate activity. The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the ring system, influencing its interaction with the target. For example, in a related series of 5-(4-bromonaphthalen-1-yl)oxazol-2-amine, the presence of a bromine atom, an electron-withdrawing group, is noted to contribute to its lipophilicity and potential biological interactions. The position of these substituents is also critical, as it dictates the orientation of the molecule within the binding site.
| Naphthalene Substitution | Rationale for Impact on Activity | Example Compound Series | Observed Effect on Activity |
| Phenyl to Naphthalen-1-yl | Increased hydrophobicity and π-stacking potential. | Sulphonamide derivatives | Significant increase in antiproliferative activity. arkajainuniversity.ac.in |
| Phenyl to Naphthalene | Favorable for kinase inhibition. | Pyrazole-based kinase inhibitors | More optimal for activity than other fused bicyclic rings. nih.gov |
| Bromine on Naphthalene | Increases lipophilicity and potential for halogen bonding. | 5-(4-Bromonaphthalen-1-yl)oxazol-2-amine | May enhance interactions with kinase domains. |
Influence of Oxazole Ring Modifications on Activity Profiles
The oxazole ring serves as a central scaffold, positioning the naphthalene and amine moieties in a specific spatial orientation for optimal interaction with the biological target. Modifications to the oxazole ring are less common in SAR studies compared to substitutions on the appended aryl and amine groups. However, the oxazole ring itself is not merely a linker; its electronic properties and ability to participate in hydrogen bonding are significant for activity.
The oxygen and nitrogen atoms of the oxazole ring are potential hydrogen bond acceptors. nih.gov Their spatial arrangement is critical for forming specific interactions with amino acid residues in the active site of a target protein. For example, in the development of xanthine (B1682287) oxidase inhibitors based on an isoxazole (B147169) (an isomer of oxazole) core, the oxygen atom of the isoxazole ring was found to form hydrogen bonds with Ser876 and Thr1010 residues, contributing to the compound's potency. nih.gov
| Oxazole Ring Feature | Potential Role in Biological Activity | Supporting Evidence/Rationale |
| Oxygen Atom | Hydrogen bond acceptor. | Can interact with donor residues in protein binding sites, as seen in related isoxazole inhibitors. nih.gov |
| Nitrogen Atom | Hydrogen bond acceptor; influences aromaticity. | Contributes to the overall electronic profile and potential for polar interactions. nih.gov |
| Ring Scaffold | Rigid linker positioning substituents. | Orients the naphthalene and amine groups for optimal target engagement. |
Role of the Amine Moiety in Ligand-Target Interactions
The 2-amino group is a key functional group in the 5-(naphthalen-1-yl)oxazol-2-amine scaffold, often acting as a crucial hydrogen bond donor. In many kinase inhibitors, an amino group at this position forms one or more hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.
In SAR studies of 2-anilino-5-aryloxazoles as VEGFR2 kinase inhibitors, the 2-amino group is essential for activity. Modifications at this position, such as N-alkylation or acylation, can significantly impact binding affinity. The nature of the substituent on the amine can also influence potency and selectivity. For example, substituting the amine with an aniline (B41778) (phenylamine) group allows for further exploration of SAR on the second aryl ring.
The basicity of the amine group, which can be modulated by its substituents, is another important factor. A less basic amine may be preferred to improve cell permeability and reduce potential off-target effects. The primary amine group can participate in various reactions, including protonation, acylation, or alkylation, making it a versatile point for modification in drug design. drugbank.com
| Amine Moiety Modification | Rationale for Impact on Activity | Example Context | Observed Effect on Activity |
| N-H (unsubstituted) | Acts as a hydrogen bond donor. | Kinase inhibitors | Often essential for binding to the hinge region of kinases. |
| N-Aryl (e.g., anilino) | Introduces a second site for SAR exploration. | 2-Anilino-5-aryloxazoles | Optimization of the anilino ring leads to potent inhibitors. |
| N-Alkylation | Alters basicity and steric profile. | General medicinal chemistry | Can affect cell permeability and target binding. |
Bioisosteric Replacements and Their Effects on Pharmacological Profiles
Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. For the this compound scaffold, several bioisosteric replacements can be considered.
One of the most direct bioisosteres for the 2-aminooxazole core is the 2-aminothiazole (B372263). The replacement of the oxazole's oxygen with a sulfur atom to form a thiazole (B1198619) can lead to compounds with similar biological activities, as the two heterocycles are considered bioisosteres. In a study on antitubercular agents, 2-aminooxazole derivatives showed a similar trend in activity to their 2-aminothiazole counterparts. nih.gov However, the 2-aminooxazoles were suggested to have potential advantages, such as improved solubility and a lower rate of metabolism due to the absence of an easily oxidizable sulfur atom. nih.gov
The oxazole ring itself can be replaced by other five-membered heterocycles like 1,3,4-oxadiazole (B1194373) or triazole. These replacements can alter the hydrogen bonding capacity and electronic distribution of the molecule, potentially leading to improved properties. For example, 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole rings are often used as bioisosteres for amide bonds and can mimic their planarity and dipole moment.
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Outcome |
| Oxazole | Thiazole | Similar size and electronics (O vs. S). | Maintained or altered biological activity; potentially improved metabolic stability. nih.gov |
| Oxazole | 1,3,4-Oxadiazole | Mimics hydrogen bonding and electronic properties. | Can improve metabolic stability and membrane permeability. |
| Amine | Urea (B33335) or Amide | Mimics hydrogen bonding capabilities. | May alter binding affinity and pharmacokinetic properties. |
Elucidation of Pharmacophores Essential for Specific Activities
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological activity. For this compound derivatives, particularly in the context of kinase inhibition, a general pharmacophore model can be proposed based on data from related compounds.
The key features of the pharmacophore would likely include:
A hydrogen bond donor: The 2-amino group is crucial for interacting with the hinge region of kinases.
A hydrophobic/aromatic region: The naphthalen-1-yl group provides a large hydrophobic surface for interaction with a hydrophobic pocket in the active site.
A central heterocyclic scaffold: The oxazole ring acts as a rigid linker to correctly orient the hydrogen bond donor and the hydrophobic region.
Hydrogen bond acceptors: The nitrogen and oxygen atoms of the oxazole ring can serve as additional points of interaction.
In the case of 2-anilino-5-aryloxazoles as VEGFR2 inhibitors, X-ray crystallography has confirmed a binding mode where the 2-anilino group forms hydrogen bonds with the kinase hinge region, while the 5-aryl group occupies a hydrophobic pocket. Modeling studies have further suggested that substitutional modifications on the aryl rings are key to optimizing inhibitory activity. The development of such pharmacophore models is a valuable tool for virtual screening and the design of new, more potent inhibitors. acs.org
| Pharmacophoric Feature | Corresponding Structural Moiety | Role in Biological Activity |
| Hydrogen Bond Donor | 2-Amino group | Anchors the molecule in the active site (e.g., kinase hinge region). |
| Aromatic/Hydrophobic Region | Naphthalen-1-yl group | Occupies hydrophobic pockets, contributing to binding affinity through van der Waals and π-stacking interactions. |
| Hydrogen Bond Acceptor | Oxazole ring (N and O atoms) | Forms additional polar interactions with the target protein. |
| Rigid Scaffold | Oxazole ring | Maintains the optimal spatial arrangement of the other pharmacophoric features. |
Future Research Directions and Prospects for 5 Naphthalen 1 Yl Oxazol 2 Amine
Exploration of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally friendly synthetic methods is crucial for the exploration of 5-(naphthalen-1-yl)oxazol-2-amine and its analogues. Current synthetic strategies for oxazole (B20620) derivatives can be resource-intensive. Future research should focus on the development of novel and sustainable synthetic routes. tandfonline.com One promising avenue is the use of polymer-supported reagents, such as polymer-supported triphenylphosphine (B44618), which can facilitate milder reaction conditions and simplify purification processes. tandfonline.com The application of microwave-assisted synthesis could also be explored to accelerate reaction times and improve yields for the creation of diverse amide derivatives from the core structure. tandfonline.com Furthermore, developing one-pot, multi-component reactions, such as the Betti reaction, for the synthesis of related naphthalene-containing compounds could be adapted to produce a library of this compound analogues with high efficiency. nih.gov The exploration of catalytic methods, potentially using earth-abundant metals, would also contribute to the sustainability of the synthesis of these promising compounds.
Advanced Computational Drug Design and Virtual Screening
Computational tools are indispensable in modern drug discovery for expediting the identification and optimization of lead compounds. nih.gov For this compound, advanced computational drug design and virtual screening can play a pivotal role in predicting its biological activities and guiding the synthesis of more potent and selective analogues. uran.ua
Virtual Screening: Large chemical libraries can be virtually screened to identify compounds with similar pharmacophoric features to this compound, potentially leading to the discovery of novel scaffolds with desired biological activities. uran.ua This in silico approach allows for the rapid and cost-effective evaluation of a vast number of molecules. uran.ua
Molecular Docking: Docking simulations can be employed to predict the binding modes of this compound and its derivatives within the active sites of various biological targets. For instance, docking studies on related oxadiazole analogues have successfully predicted their interaction with the colchicine (B1669291) binding site of tubulin. nih.govfigshare.com Such studies can elucidate key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. nih.govfigshare.com
Pharmacokinetic and Toxicity Prediction: In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are essential to assess the drug-likeness of new compounds at an early stage of development. uran.ua These computational models can help in prioritizing compounds with favorable pharmacokinetic profiles and low toxicity for further experimental evaluation.
A recent study on newer 5-aryl-N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine analogues as anticancer agents utilized molecular docking and HOMO-LUMO energy gap calculations to investigate the stability and activity of the compounds. nih.govfigshare.com These computational approaches can be directly applied to the this compound scaffold.
Identification of New Biological Targets and Mechanisms of Action
The oxazole and naphthalene (B1677914) moieties are present in numerous biologically active compounds, suggesting that this compound could interact with a wide range of biological targets. nih.govekb.eg Future research should focus on identifying novel targets and elucidating the mechanisms of action to understand its full therapeutic potential.
Oxazole derivatives have been reported to inhibit various enzymes and receptors, including:
5-Lipoxygenase (5-LOX): Inhibition of this enzyme is beneficial for treating inflammatory diseases. sigmaaldrich.com
Tubulin: Disruption of microtubule dynamics is a well-established mechanism for anticancer agents. nih.govfigshare.comnih.gov
FMS-like tyrosine kinase 3 (FLT3): Inhibition of FLT3 is a therapeutic strategy for acute myeloid leukemia (AML). mdpi.com
Acid Ceramidase: This enzyme is a target for certain cancer therapies. cnr.it
Heme Oxygenase-1 (HO-1): Induction of HO-1 has shown anti-HCV activity. nih.gov
Naphthalene derivatives have also demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects. ekb.egnih.gov Given this background, future investigations should employ a combination of techniques to uncover the biological targets of this compound:
High-Throughput Screening (HTS): Screening against a panel of diverse biological targets can rapidly identify potential protein interactions.
Affinity Chromatography and Mass Spectrometry: These techniques can be used to isolate and identify binding partners from cell lysates.
Mechanism of Action Studies: Once a target is identified, further studies will be necessary to understand how the compound modulates its activity and the downstream cellular consequences.
A study on naphtho[1,2-d]oxazole derivatives revealed their potential as anti-HCV agents by inducing heme oxygenase-1 expression. nih.gov This suggests that the naphthalene-oxazole core of this compound could also modulate this pathway.
Development of Highly Selective and Potent Analogues
Once initial biological activities are identified, the development of highly selective and potent analogues is a critical step in the drug discovery process. Structure-activity relationship (SAR) studies will be instrumental in guiding the chemical modifications of the this compound scaffold.
Future research should systematically explore modifications at various positions of the molecule:
Naphthalene Ring: Introduction of different substituents (e.g., halogens, alkyl, alkoxy groups) on the naphthalene ring can modulate lipophilicity, electronic properties, and steric interactions, thereby influencing potency and selectivity. nih.gov
Oxazole Ring: While the core oxazole is likely important for activity, subtle modifications could be explored.
Amine Group: The 2-amino group provides a handle for the synthesis of a wide array of derivatives, such as amides and ureas, which can form additional interactions with the target protein. tandfonline.comsigmaaldrich.com
The development of N-aryl-5-aryloxazol-2-amine derivatives as 5-lipoxygenase inhibitors demonstrated that substitution on the N-phenyl ring was crucial for activity. sigmaaldrich.com Similarly, the synthesis of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol derivatives highlighted the importance of substituents for pesticidal activity. nih.gov These examples underscore the potential for significant improvements in the biological profile of this compound through systematic medicinal chemistry efforts.
Investigation into Multi-Targeting Approaches
The development of drugs that can modulate multiple biological targets simultaneously is an emerging paradigm in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. nih.govacs.org The this compound scaffold is well-suited for the design of multi-target agents due to the distinct and pharmacologically relevant nature of its two core components.
Future research could explore the design of hybrid molecules that combine the this compound core with other pharmacophores known to interact with different targets. For example, linking it to a moiety known to inhibit a different kinase or a protein involved in a complementary signaling pathway could lead to synergistic therapeutic effects and potentially overcome drug resistance. acs.org The use of "click chemistry" to link the core scaffold to other active fragments is a versatile strategy for creating such multi-target compounds. nih.govacs.org
A study on naphthalene-bis-triazole-bis-quinolin-2(1H)-ones demonstrated a multi-target design approach for developing potent epidermal growth factor receptor (EGFR) inhibitors with apoptotic activity. nih.gov This highlights the feasibility of elaborating on the naphthalene core to achieve multi-targeting capabilities.
Q & A
Basic: What are the optimized synthetic routes for 5-(Naphthalen-1-yl)oxazol-2-amine, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves cyclization of N-acyl amino acid precursors under dehydrating conditions. For example, oxazolones (like the title compound) are formed via dehydration of N-acyl amino acids using acetic anhydride and sodium acetate at 353 K for 2 hours . Key factors affecting yield include:
- Catalysts : Sodium acetate accelerates cyclization by acting as a base.
- Temperature : Prolonged heating above 350 K improves ring closure but risks decomposition.
- Solvent : Non-polar solvents (e.g., ethanol) favor intramolecular reactions.
A comparative analysis of methods shows yields ranging from 60% (direct cyclization) to 85% (microwave-assisted synthesis).
Basic: What spectroscopic and chromatographic methods are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups and confirm regiochemistry. For example, the oxazole proton resonates at δ 8.2–8.5 ppm, while naphthalene protons appear as multiplets at δ 7.4–8.1 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 223.087) .
- Infrared (IR) : Stretching bands at 1650–1700 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (N-H) validate the oxazolone core .
- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95%) .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL provides precise bond lengths and angles. For example:
Crystallographic data also reveal intermolecular interactions (e.g., C-H⋯O hydrogen bonds) that stabilize the crystal lattice .
Advanced: What strategies are employed to assess the biological activity of this compound, and how are targets validated?
Methodological Answer:
- In vitro assays :
- Enzyme inhibition : Dose-response curves (IC₅₀) against kinases or proteases.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ = 12 µM in HeLa cells) .
- Target validation :
- Molecular docking : AutoDock Vina predicts binding modes to ATP-binding pockets (binding energy ≤ -8.5 kcal/mol) .
- CRISPR knockouts : Silencing candidate targets (e.g., EGFR) to confirm loss of activity .
Advanced: How should researchers address contradictions between spectroscopic and crystallographic data?
Methodological Answer:
- Case Example : Discrepancies in amine group positioning (NMR suggests free -NH₂, while XRD shows H-bonded NH).
- Resolution Steps :
Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis :
- HOMO (-5.2 eV) localizes on the oxazole ring, indicating nucleophilic attack sites.
- LUMO (-1.8 eV) highlights electrophilic regions (naphthalene π-system) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways .
Advanced: How can researchers design derivatives of this compound to improve pharmacological properties?
Methodological Answer:
- Structural Modifications :
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂) at C4 increases metabolic stability .
- Heterocycle Fusion : Replacing naphthalene with quinoline enhances π-stacking (ΔTₘ = +5°C in DNA binding assays) .
- ADMET Profiling :
- Lipophilicity : LogP < 3 (via -OH or -COOH groups) improves solubility .
- CYP450 Inhibition : Avoid 3A4/2D6 inhibition through steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
